

# Application Notes and Protocols for In Vivo Studies with FL118

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## Compound of Interest

Compound Name: *FL118-14-Propanol*

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## A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of FL118, a novel anti-cancer agent, for in vivo studies. The information is compiled from preclinical research to ensure safe and effective formulation for animal models.

FL118 is a small molecule that selectively inhibits the expression of several key cancer survival-associated gene products, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] Its potent antitumor activity has been demonstrated in various human tumor xenograft models.[3][4] Proper formulation is critical for achieving optimal efficacy and minimizing toxicity in preclinical studies.

## Data Presentation: FL118 Formulation Comparison

Two primary formulations have been documented for the parenteral administration of FL118 in animal studies: a Tween 80-containing formulation for intraperitoneal (i.p.) injection and a newer, Tween 80-free formulation suitable for both intravenous (i.v.) and i.p. routes.[1][2] A formulation for oral administration has also been developed.[5]

Table 1: Injectable Formulations for FL118

Parameter	Intraperitoneal (i.p.) Formulation (with Tween 80)	Intravenous (i.v.) & Intraperitoneal (i.p.) Formulation (Tween 80-free)
FL118 Concentration	0.05 mg/mL	0.1 - 0.5 mg/mL
Primary Solvent	Dimethyl sulfoxide (DMSO)	Dimethyl sulfoxide (DMSO)
DMSO Concentration	5% (v/v)	5% (v/v)
Surfactant/Solubilizer	Tween-80 (10 - 20% v/v)	Hydroxypropyl- $\beta$ -cyclodextrin (0.05 - 0.25% w/v)
Vehicle	Saline (75 - 85% v/v)	Saline
Administration Route	Intraperitoneal (i.p.) only	Intravenous (i.v.) or Intraperitoneal (i.p.)
Reference	<a href="#">[1]</a>	<a href="#">[1]</a> <a href="#">[6]</a>

Table 2: Maximum Tolerated Doses (MTD) of FL118 in Different Formulations and Schedules

Formulation	Administration Route	Dosing Schedule	Maximum Tolerated Dose (MTD)
Tween 80-containing	i.p.	daily x 5	0.2 mg/kg
Tween 80-containing	i.p.	q2d x 3	0.5 mg/kg
Tween 80-containing	i.p.	weekly x 4	1.5 mg/kg
Tween 80-free	i.v.	daily x 5	1.5 mg/kg
Tween 80-free	i.v.	q2d x 5	1.5 - 2.0 mg/kg
Tween 80-free	i.v.	weekly x 4	5.0 mg/kg
Reference	<a href="#">[7]</a>		

q2d: every other day

## Experimental Protocols

### Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Administration (Tween 80-Containing Formulation)

This formulation is suitable only for i.p. administration due to the presence of Tween 80.[\[1\]](#)[\[8\]](#)

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Stock Solution: Dissolve FL118 in DMSO to achieve a concentration of 1 mg/mL.[\[1\]](#)  
Ensure complete dissolution.
- Prepare Final Formulation:
  - For a final concentration of 0.05 mg/mL FL118, dilute the stock solution in a vehicle containing Tween-80 and saline.
  - The final composition of the solution should be:
    - 5% DMSO (v/v)
    - 10 - 20% Tween-80 (v/v)
    - 75 - 85% Saline (v/v)[\[1\]](#)
- Vehicle Control: Prepare a control solution with the same concentrations of DMSO, Tween-80, and saline, but without FL118.[\[1\]](#)

- Administration: Administer the formulated solution via i.p. injection according to the desired dosing schedule.

## Protocol 2: Preparation of FL118 for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration (Tween 80-Free Formulation)

This newer formulation is compatible with both i.v. and i.p. routes and has shown a better safety profile.[\[1\]](#)[\[2\]](#)

### Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD), sterile powder
- Saline (0.9% NaCl), sterile

### Procedure:

- Prepare Formulation Vehicle:
  - Dissolve Hydroxypropyl- $\beta$ -cyclodextrin in saline to the desired concentration (e.g., 0.05 - 0.25% w/v).[\[6\]](#)
  - Add DMSO to a final concentration of 5% (v/v).
- Dissolve FL118: Add FL118 powder to the prepared vehicle to achieve the final desired concentration (e.g., 0.1 - 0.5 mg/mL).[\[1\]](#)[\[6\]](#) Ensure complete dissolution.
- Vehicle Control: Prepare a control solution containing 5% DMSO and the same concentration of Hydroxypropyl- $\beta$ -cyclodextrin in saline, without FL118.[\[6\]](#)
- Administration: Administer the formulated solution via i.v. or i.p. injection based on the experimental design.

## Protocol 3: Preparation of FL118 for Oral Administration

An orally compatible formulation of FL118 has been developed using 2-hydroxypropyl- $\beta$ -cyclodextrin.[5] While detailed, publicly available protocols are limited, the principle involves forming a complex with cyclodextrin to improve solubility and oral bioavailability.

Materials:

- FL118 drug substance
- 2-hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD)

General Procedure Outline:

- FL118 is formulated with 2-hydroxypropyl- $\beta$ -cyclodextrin.[5] The precise ratios and manufacturing process (e.g., co-amorphous dispersion) are key to the formulation's success. [5]
- For preclinical studies in rats, a thick suspension formulated with hypromellose (HPMC) has also been utilized for oral administration.[5]

## Mandatory Visualizations

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## References

- 1. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sciencedaily.com [sciencedaily.com]
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